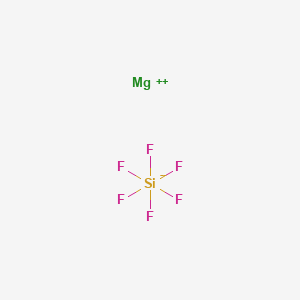

Magnesiumhexafluorosilicat

Übersicht

Beschreibung

SF-1 ist ein Transkriptionsfaktor, der zur Superfamilie der Kernrezeptoren gehört und eine entscheidende Rolle bei der Regulation der Steroidhormonbiosynthese und der reproduktiven Entwicklung spielt .

Herstellungsmethoden

Die Synthese von SID7970631 beinhaltet die Herstellung von Isochinolinon-Analoga. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Isochinolinon-Kerns: Die Kernstruktur wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung und Oxidation.

Einführung der Benzodioxol-Gruppe: Die Benzodioxol-Gruppe wird über nukleophile Substitutionsreaktionen eingeführt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung zur Bildung des Ethylester-Derivats.

Industrielle Produktionsmethoden für SID7970631 sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen ähnlichen Verfahren im Labormaßstab mit Optimierungen für die Produktion im großen Maßstab.

Wissenschaftliche Forschungsanwendungen

SID7970631 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: Als potenter SF-1-Inhibitor wird SID7970631 verwendet, um seine Auswirkungen auf die Proliferation und Apoptose von Krebszellen zu untersuchen.

Endokrinologie: Die Verbindung wird verwendet, um die Rolle von SF-1 bei der Steroidhormonbiosynthese und der reproduktiven Entwicklung zu untersuchen.

Arzneimittelentwicklung: SID7970631 dient als chemische Sonde, um das therapeutische Potenzial der SF-1-Inhibition bei verschiedenen Krankheiten zu untersuchen.

Wirkmechanismus

SID7970631 entfaltet seine Wirkung, indem es selektiv die Aktivität von SF-1 hemmt. Die Verbindung bindet an die Ligandenbindungsdomäne von SF-1 und verhindert so die Interaktion mit Koaktivatoren und die anschließende transkriptionelle Aktivierung von Zielgenen. Diese Hemmung stört die Expression von Genen, die an der Steroidhormonbiosynthese und der reproduktiven Entwicklung beteiligt sind .

Wirkmechanismus

Target of Action

Magnesium hexafluorosilicate, also known as Magnesium fluosilicate, primarily targets microorganisms , including bacteria, fungi, and viruses . It is recognized as a powerful biocide and finds extensive use in diverse industrial applications .

Mode of Action

Magnesium hexafluorosilicate operates by releasing fluoride ions into the environment, serving as metabolic poisons for microorganisms . These ions disrupt essential enzymes and proteins vital for the microorganism’s survival, ultimately causing its death . Additionally, it attacks the cell membrane or cell wall, dismantling protective barriers and inducing leakage until the microorganisms perish .

Biochemical Pathways

The fluoride ions released by Magnesium hexafluorosilicate disrupt the metabolic pathways of microorganisms . This disruption leads to the demise of the microorganisms, effectively controlling microbial growth in various environments .

Result of Action

The result of Magnesium hexafluorosilicate’s action is the effective control of microbial growth in various industrial environments . By disrupting the metabolic pathways and targeting the cell membrane or cell wall of microorganisms, it ensures their eradication without compromising the integrity of products or processes .

Action Environment

Magnesium hexafluorosilicate exhibits resilience against high temperatures, humidity, and various chemical interactions, making it a favored choice in industrial applications . Its broad-spectrum antimicrobial properties position it as an ideal solution for controlling microbial growth in water treatment, food processing, construction, and other industrial settings . Prudent handling, coupled with strict adherence to safety regulations, is paramount to guarantee the safe and effective utilization of Magnesium hexafluorosilicate in industrial applications .

Biochemische Analyse

Cellular Effects

It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .

Molecular Mechanism

It’s known that the compound operates by releasing fluoride ions into the environment, serving as metabolic poisons for microorganisms . These ions disrupt essential enzymes and proteins vital for the microorganism’s survival, ultimately causing its death .

Vorbereitungsmethoden

The synthesis of SID7970631 involves the preparation of isoquinolinone analogs. The synthetic route typically includes the following steps:

Formation of the Isoquinolinone Core: The core structure is synthesized through a series of reactions, including cyclization and oxidation.

Introduction of the Benzodioxol Group: The benzodioxol group is introduced via nucleophilic substitution reactions.

Esterification: The final step involves esterification to form the ethyl ester derivative.

Industrial production methods for SID7970631 are not extensively documented, but the synthesis generally follows similar laboratory-scale procedures with optimizations for large-scale production.

Analyse Chemischer Reaktionen

SID7970631 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Oxogruppen in Hydroxylgruppen umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können die Benzodioxol-Gruppe oder den Isochinolinon-Kern modifizieren.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Alkohole. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

SID7970631 wird mit anderen Isochinolinon-Analoga verglichen, wie z. B. SID7969543. Beide Verbindungen sind potente SF-1-Inhibitoren, aber SID7970631 hat einen niedrigeren IC50-Wert, was auf eine höhere Potenz hinweist. Andere ähnliche Verbindungen sind:

SID7969543: Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoat.

Die Einzigartigkeit von SID7970631 liegt in seiner hohen Selektivität und Potenz als SF-1-Inhibitor, was es zu einem wertvollen Werkzeug für die wissenschaftliche Forschung macht.

Eigenschaften

IUPAC Name |

magnesium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Mg/c1-7(2,3,4,5)6;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWUJAAIUAAHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6MgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884950 | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium fluorosilicate is a crystalline solid. Decomposes at 120 °C. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Dry Powder, Solid; [CAMEO] White powder; [Gelest MSDS] | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16949-65-8 | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16949-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H37V80D2JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-BIS[(2-PHENYLETHYL)AMINO]ANTHRAQUINONE](/img/structure/B98907.png)

![2,3-Dimethylbenzo[a]pyrene](/img/structure/B98910.png)